

A Comparative Ecotoxicological Risk Assessment of Fluopyram and Legacy Nematicides

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Compound of Interest

Compound Name: **Fluopyram**

Cat. No.: **B1672901**

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A comprehensive guide for researchers, scientists, and drug development professionals on the environmental impact of a modern nematicide versus its predecessors.

This guide provides an objective comparison of the ecotoxicological profiles of **fluopyram**, a contemporary succinate dehydrogenase inhibitor (SDHI) nematicide, and legacy nematicides, primarily organophosphates and carbamates. The assessment is based on extensive experimental data, offering a quantitative and qualitative analysis of their respective risks to non-target organisms and the broader environment.

Executive Summary

Fluopyram generally exhibits a more favorable ecotoxicological profile compared to the legacy nematicides aldicarb, carbofuran, fenamiphos, and oxamyl. While **fluopyram** demonstrates moderate to high toxicity to certain aquatic organisms, its toxicity to terrestrial vertebrates and invertebrates is notably lower than that of the legacy compounds, which are characterized by their high acute toxicity across a broad range of non-target species. This difference is largely attributable to their distinct modes of action. **Fluopyram** selectively inhibits succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain, whereas organophosphates and carbamates indiscriminately inhibit acetylcholinesterase, a critical enzyme in the nervous system of a wide array of organisms.

Data Presentation: Quantitative Ecotoxicity Comparison

The following tables summarize the acute toxicity of **fluopyram** and selected legacy nematicides to a range of non-target organisms. Data is presented as LC50 (Lethal Concentration 50%) for aquatic organisms and LD50 (Lethal Dose 50%) for terrestrial organisms. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Aquatic Organisms (LC50)

Nematicide	Chemical Class	Fish (96-hour LC50, mg/L)	Aquatic Invertebrates (Daphnia magna, 48-hour EC50, mg/L)
Fluopyram	Pyridinyl-ethyl-benzamide	0.056 (Rainbow Trout)	1.021
Aldicarb	Carbamate	1.5 (Bluegill Sunfish) [1]	0.41
Carbofuran	Carbamate	0.22 (Rainbow Trout)	0.019
Fenamiphos	Organophosphate	0.0096 (Rainbow Trout)	0.0018
Oxamyl	Carbamate	4.2 (Rainbow Trout)[2]	0.318

Table 2: Acute Toxicity to Terrestrial Organisms (LD50)

Nematicide	Chemical Class	Birds (Acute Oral LD50, mg/kg bw)	Earthworms (Eisenia fetida, 14-day LC50, mg/kg soil)	Honeybees (Apis mellifera, 48-hour Contact LD50, µg/bee)
Fluopyram	Pyridinyl-ethyl-benzamide	>2000 (Bobwhite Quail)	>1000	>100
Aldicarb	Carbamate	1.78 (Red-winged Blackbird) ^[1]	8	>100 ^[1]
Carbofuran	Carbamate	0.7 (Japanese Quail) ^[3]	2.5	0.16
Fenamiphos	Organophosphate	0.5 (Ring-necked Pheasant) ^[4]	15	1.87 ^[5]
Oxamyl	Carbamate	2.6 (Mallard Duck) ^[2]	6	2.5

Experimental Protocols

The ecotoxicological data presented in this guide are derived from standardized tests, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data.

Aquatic Toxicity Testing

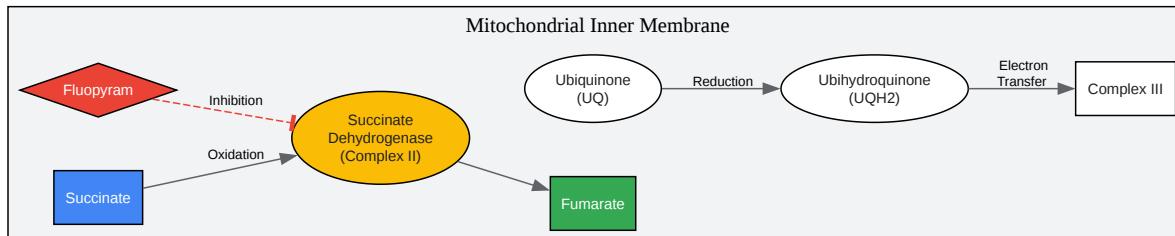
- Fish, Acute Toxicity Test (OECD 203): This test evaluates the acute toxicity of a substance to fish.^{[6][7][8][9]} Typically, a group of fish of a recommended species (e.g., Rainbow Trout, Zebra fish) is exposed to at least five concentrations of the test substance dissolved in water for a 96-hour period.^{[6][8]} Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 value is calculated.^{[6][7][8]}
- Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to aquatic invertebrates, using Daphnia magna as the model organism.^{[10][11][12][13][14]} Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test

substance for 48 hours.[10][11][13] The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that immobilizes 50% of the daphnids) is determined.[10][11][12][13]

Terrestrial Toxicity Testing

- Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the acute oral toxicity of a substance to birds. A single dose of the test substance is administered orally to birds (e.g., Bobwhite Quail, Mallard Duck) that have been fasted. The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50 is then calculated.
- Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of substances to earthworms (*Eisenia fetida*).[15][16][17][18][19] The test can be conducted using two methods: a filter paper contact test for initial screening and an artificial soil test for a more realistic exposure scenario.[15][16][19] In the artificial soil test, earthworms are exposed to soil treated with at least five concentrations of the test substance.[15][17][19] Mortality and sublethal effects (e.g., weight change) are assessed after 7 and 14 days to determine the LC50.[15][17][18][19]
- Honeybee, Acute Contact and Oral Toxicity Test (OECD 213 & 214): These guidelines are used to assess the acute toxicity of pesticides to honeybees (*Apis mellifera*).[20][21][22][23][24][25][26][27][28]
 - Acute Contact Toxicity (OECD 214): A defined dose of the test substance is applied directly to the thorax of the bees.[20][22][24][27]
 - Acute Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.[22][23][25][26][28] In both tests, mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary) to calculate the LD50.[20][23][26]

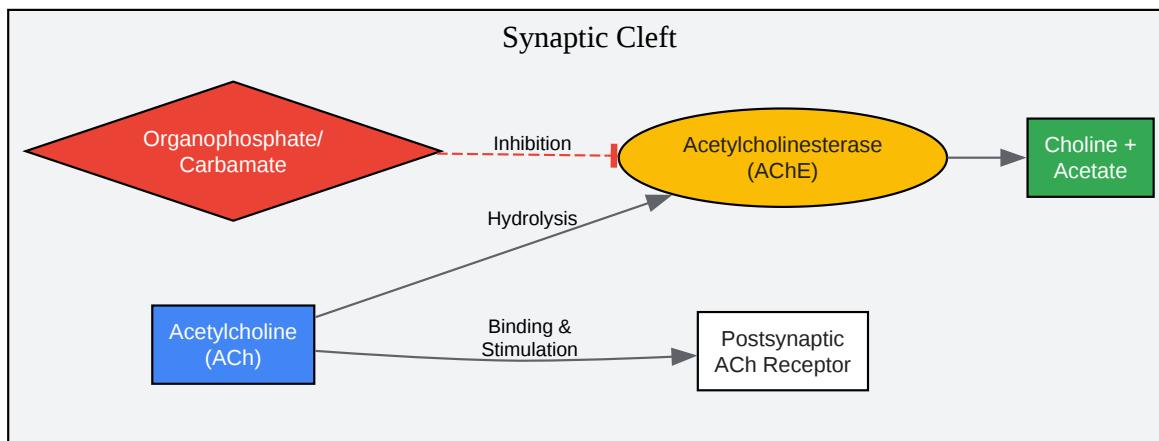
Mandatory Visualization Signaling Pathways



Fluopyram inhibits Complex II of the mitochondrial respiratory chain.

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Caption: **Fluopyram**'s mode of action: Inhibition of Succinate Dehydrogenase (Complex II).

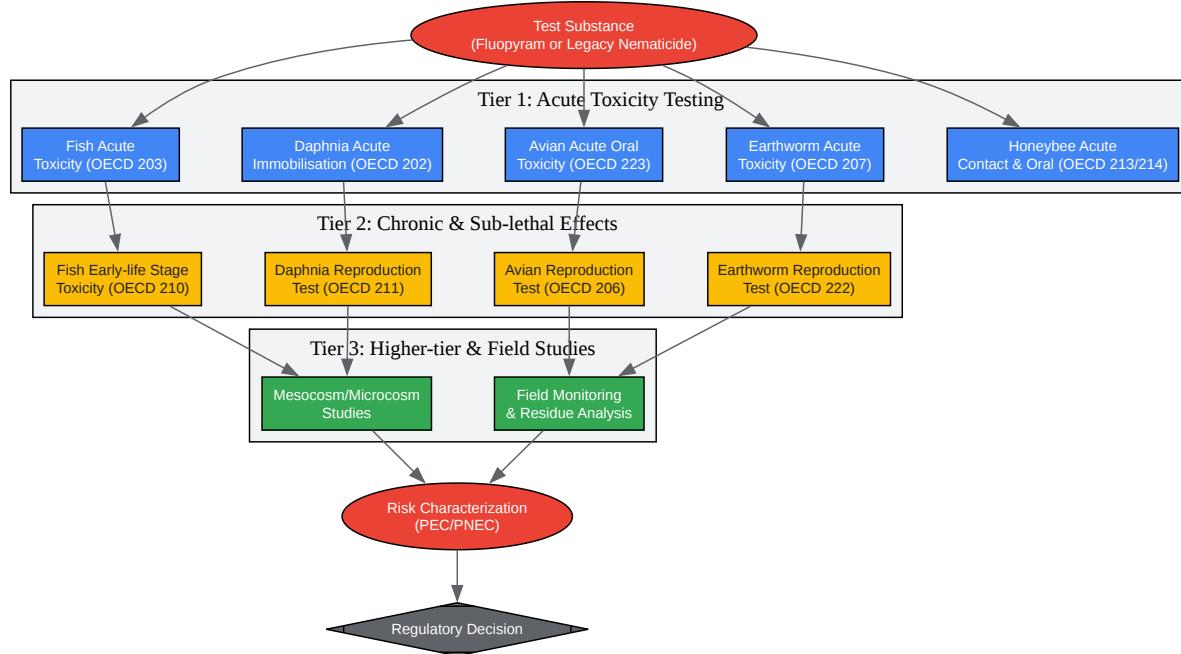


Legacy nematicides inhibit the enzyme acetylcholinesterase.

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Caption: Legacy nematicides' mode of action: Inhibition of Acetylcholinesterase.

Experimental Workflow

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Caption: A tiered workflow for comparative ecotoxicological risk assessment of nematicides.

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